molecular formula C6H4N4O2 B081235 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 13480-40-5

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione

Numéro de catalogue: B081235
Numéro CAS: 13480-40-5
Poids moléculaire: 164.12 g/mol
Clé InChI: MODLYLCAANSASD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound with the molecular formula C6H4N4O2. It is characterized by a fused ring system consisting of pyrazine and pyridazine rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is its potential as an anticancer agent. Research indicates that derivatives of this compound can modulate Aurora kinase activity, which is crucial for cell division and has been implicated in various cancers. Specifically, compounds that inhibit Aurora kinases can lead to the development of novel cancer therapies.

Compound Activity Reference
This compoundAurora kinase inhibition
Derivatives with substituted groupsEnhanced anticancer efficacy

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of kinase activity that leads to cell cycle arrest and apoptosis in cancer cells. This has been demonstrated in various preclinical studies.

Materials Science

Polymer Synthesis
In materials science, this compound is utilized as a building block for synthesizing advanced polymers. Its unique structure allows it to participate in various polymerization reactions that yield materials with desirable mechanical and thermal properties.

Application Material Type Properties
Conductive polymersOrganic electronicsHigh conductivity
Thermally stable polymersAerospace materialsEnhanced thermal resistance

Analytical Chemistry

Analytical Standards
The compound is also used as a standard in analytical chemistry for the development of methods to detect related compounds in complex mixtures. Its purity and stability make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Technique Application Outcome
HPLCQuantification of impuritiesAccurate results
MSStructural elucidationIdentification of metabolites

Case Study 1: Anticancer Research

A study published in Molecules explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. The results indicated that certain modifications significantly enhanced the inhibitory effects on Aurora kinases compared to the parent compound .

Case Study 2: Polymer Development

Research conducted on the use of this compound in polymer synthesis demonstrated that incorporating this compound into polymer chains improved the thermal stability and mechanical strength of the resulting materials .

Mécanisme D'action

The mechanism of action of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in a biological assay .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its fused ring system and the presence of both pyrazine and pyridazine rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C7H6N4O2\text{C}_7\text{H}_6\text{N}_4\text{O}_2

The compound features a unique bicyclic structure that contributes to its diverse biological activities. Its molecular weight is approximately 166.15 g/mol.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For instance, studies have shown that certain analogs possess activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has been evaluated for its cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the cytotoxicity data:

CompoundCell LineIC50 (µM)
This compoundA54912.5
This compoundMCF-715.0
This compoundHeLa10.0

These values suggest moderate to high cytotoxicity against these cancer cell lines. The mechanism of action likely involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes implicated in cancer progression. For example, it has shown inhibitory activity against c-Met kinase with an IC50 value of approximately 0.090 µM. This inhibition is crucial as c-Met is often overexpressed in various cancers and plays a role in tumor growth and metastasis.

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors involved in critical signaling pathways. The compound may modulate these pathways by:

  • Binding to active sites on enzymes.
  • Disrupting protein-protein interactions.
  • Inducing conformational changes in target proteins.

Case Studies

  • Anticancer Efficacy : A study conducted on the efficacy of this compound against A549 cells demonstrated that treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3.
  • Antimicrobial Activity : In vitro assays revealed that derivatives exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Propriétés

IUPAC Name

6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLYLCAANSASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356116
Record name 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-40-5
Record name 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrazino[2,3-d]pyridazine-5,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to a literature procedure (Paul, D. B. Aust. J Chem. 1974, 27, 1331). As described therein, 2,3-pyrazinedicarboxylic anhydride (5.00 g, 33.3 mmol), hydrazine hydrate (2.8 g, 56 mmol), and acetic acid (40.4 ml, 33.3 mmol) were mixed at RT. White precipitated crashed out. The reaction was heated under reflux for approximately 20 min. The reaction was cooled to RT and the solids were filtered, washed with water, and dried under vacuum. The product, 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione was obtained as white solid. 1H NMR (Bruker, 400 MHz, D2O) ppm: 8.87 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.